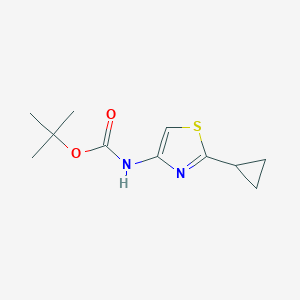
2-fluoro-4-(4H-1,2,4-triazol-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-4-(4H-1,2,4-triazol-3-yl)aniline is a chemical compound that belongs to the aniline family. It is a white powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
Docking and QSAR Studies for Kinase Inhibitors
The compound 2-fluoro-4-(4H-1,2,4-triazol-3-yl)aniline has been studied for its docking and quantitative structure–activity relationship (QSAR) in the development of kinase inhibitors. This research is significant in understanding molecular features contributing to high inhibitory activity in c-Met kinase inhibitors, a target in cancer therapy. Predictive models for biological activities were obtained using CoMSIA and multiple linear regression methods (Caballero et al., 2011).
Antimicrobial Activities
Derivatives of 2-fluoro-4-(4H-1,2,4-triazol-3-yl)aniline have been synthesized and evaluated for their antimicrobial activities, particularly against Mycobacterium smegmatis. This research highlights the potential of such compounds in the development of new antimicrobial agents (Yolal et al., 2012).
Analgesic Potential
The analgesic potential of triazole-thione derivatives of flurbiprofen, which includes 2-fluoro-4-(4H-1,2,4-triazol-3-yl)aniline, has been explored. The study reported microwave-assisted synthesis of these compounds and their in vivo evaluation for analgesic activity, providing insights into new pain management options (Zaheer et al., 2021).
Corrosion Inhibition
Triazole Schiff bases containing 2-fluoro-4-(4H-1,2,4-triazol-3-yl)aniline have been investigated as corrosion inhibitors for mild steel in acidic media. The study provides valuable information on the thermodynamic, electrochemical, and quantum chemical aspects of these inhibitors, relevant for industrial applications (Chaitra et al., 2015).
Fluorescent Properties
The compound has also been studied for its role in novel fluorescent materials. The research explores the photophysical properties of triazole derivatives, highlighting their potential in applications requiring blue-emitting fluorophores (Padalkar et al., 2015).
Propiedades
IUPAC Name |
2-fluoro-4-(1H-1,2,4-triazol-5-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-6-3-5(1-2-7(6)10)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPLXWZQTIEWOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=NN2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2408107.png)
![5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile](/img/structure/B2408109.png)
![(2Z)-6-bromo-2-[(3-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2408111.png)
![N-[(4-methoxyphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
![[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2408116.png)

![methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2408119.png)


![(E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide](/img/structure/B2408123.png)

![[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride](/img/structure/B2408125.png)
![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2408126.png)
